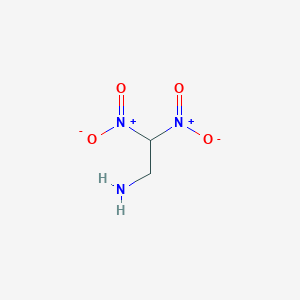
Ethanamine, 2,2-dinitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanamine, 2,2-dinitro- is an organic compound with the molecular formula C2H5N3O4 It is characterized by the presence of two nitro groups attached to the ethanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethanamine, 2,2-dinitro- can be synthesized through nitration reactions involving ethanamine. The nitration process typically involves the use of concentrated nitric acid and sulfuric acid as catalysts. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups.
Industrial Production Methods
In industrial settings, the production of ethanamine, 2,2-dinitro- involves large-scale nitration processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethanamine, 2,2-dinitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, yielding diamino derivatives.
Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and catalytic hydrogenation are used.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions or amines.
Major Products Formed
Oxidation: Nitro derivatives with higher oxidation states.
Reduction: Diamino derivatives.
Substitution: Compounds with substituted functional groups replacing the nitro groups.
Scientific Research Applications
Ethanamine, 2,2-dinitro- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethanamine, 2,2-dinitro- involves its interaction with molecular targets through its nitro groups. These interactions can lead to various biochemical effects, including enzyme inhibition and modulation of signaling pathways. The compound’s effects are mediated by its ability to form reactive intermediates and interact with nucleophilic sites in biomolecules.
Comparison with Similar Compounds
Similar Compounds
Methylamine: A primary amine with a single methyl group.
Ethylamine: A primary amine with an ethyl group.
Dimethylamine: A secondary amine with two methyl groups.
Trimethylamine: A tertiary amine with three methyl groups.
Uniqueness
Ethanamine, 2,2-dinitro- is unique due to the presence of two nitro groups, which impart distinct chemical reactivity and potential applications compared to other amines. Its ability to undergo specific nitration and reduction reactions sets it apart from simpler amines like methylamine and ethylamine.
Properties
CAS No. |
10119-99-0 |
|---|---|
Molecular Formula |
C2H5N3O4 |
Molecular Weight |
135.08 g/mol |
IUPAC Name |
2,2-dinitroethanamine |
InChI |
InChI=1S/C2H5N3O4/c3-1-2(4(6)7)5(8)9/h2H,1,3H2 |
InChI Key |
VBOZRIVJUWIREO-UHFFFAOYSA-N |
Canonical SMILES |
C(C([N+](=O)[O-])[N+](=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















